6-Methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Overview
Description
6-Methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a heterocyclic compound that belongs to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a nitrophenyl group and a carboxamide moiety in its structure makes it a unique compound with interesting chemical properties.
Preparation Methods
The synthesis of 6-Methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can be achieved through the Biginelli reaction, which is a multi-component reaction involving an aldehyde, a β-ketoester, and urea. The reaction is typically carried out under acidic conditions, often using hydrochloric acid as a catalyst. The reaction proceeds via the formation of an intermediate, which then undergoes cyclization to form the desired dihydropyrimidinone .
In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
6-Methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives, which can further undergo reduction to form amino derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups using electrophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Its derivatives have been investigated for their anticancer, antiviral, and antibacterial activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 6-Methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of viral replication .
Comparison with Similar Compounds
Similar compounds to 6-Methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide include other dihydropyrimidinones and pyrimidine derivatives. These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activities and chemical properties.
Ethyl-6-methyl-2-oxo-4-(3-(2,4,5-trifluorobenzamido)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound has a trifluorobenzamido group instead of a nitrophenyl group, which can alter its reactivity and biological activity.
3,4-Dihydropyrimidin-2(1H)-ones: These compounds are structurally similar but may have different substituents on the pyrimidine ring, leading to variations in their pharmacological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H12N4O4 |
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Molecular Weight |
276.25 g/mol |
IUPAC Name |
6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C12H12N4O4/c1-6-9(11(13)17)10(15-12(18)14-6)7-3-2-4-8(5-7)16(19)20/h2-5,10H,1H3,(H2,13,17)(H2,14,15,18) |
InChI Key |
WQTVYCNMEVTMKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)N |
Origin of Product |
United States |
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